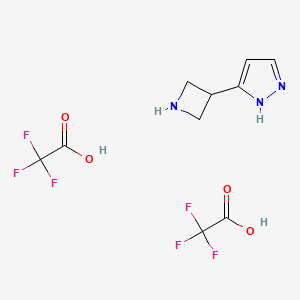
3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate)” is a complex organic molecule. It likely contains an azetidine ring (a four-membered cyclic amine), a pyrazole ring (a five-membered ring containing two nitrogen atoms), and two trifluoroacetate groups (a carboxylic acid derivative where three hydrogen atoms of the methyl group are replaced by fluorine atoms) .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Trifluoromethylazoles : Trifluoroacetylation techniques were applied to synthesize various trifluoromethylazoles, including compounds similar to 3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate). These compounds showed potential for pH measurement in biological media using 19F NMR spectroscopy (Jones et al., 1996).
Antibacterial Evaluation : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, structurally related to the compound , were synthesized and exhibited significant antibacterial activities against various bacterial strains (Chopde et al., 2012).
Biological and Pharmacological Activities
Antimicrobial Activity : Several compounds structurally related to 3-(Azetidin-3-yl)-1H-pyrazole bis(2,2,2-trifluoroacetate), such as azetidin-2-one derivatives, showed promising antimicrobial activities in studies (Shailesh et al., 2012).
Synthesis of Novel Compounds with Anticancer Potential : Research involving the synthesis of new 3-heteroarylindoles, which are structurally related, highlighted the potential of these compounds in anticancer applications. The synthesized compounds exhibited moderate to high anticancer activity in tests (Abdelhamid et al., 2016).
Mechanism of Action
properties
IUPAC Name |
5-(azetidin-3-yl)-1H-pyrazole;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2C2HF3O2/c1-2-8-9-6(1)5-3-7-4-5;2*3-2(4,5)1(6)7/h1-2,5,7H,3-4H2,(H,8,9);2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIBUGDAHFAVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

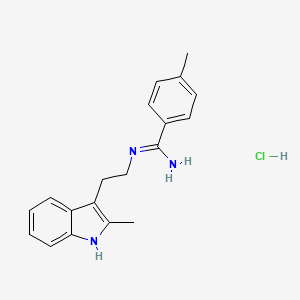
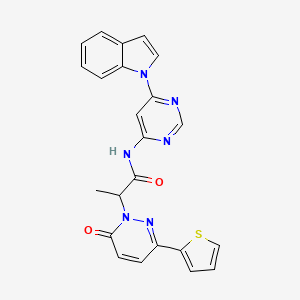



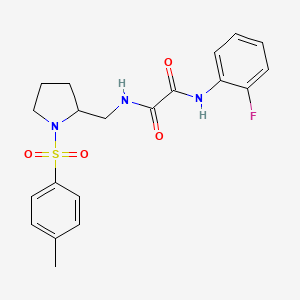

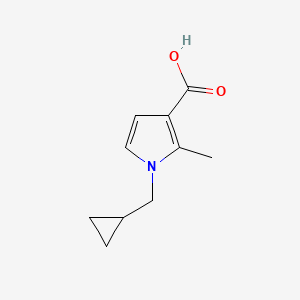


![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)
![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2465044.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465045.png)
